molecular formula C19H13ClF3N3O2 B2416572 8-chloro-2-(2-(trifluoromethyl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034532-81-3

8-chloro-2-(2-(trifluoromethyl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2416572
CAS RN: 2034532-81-3
M. Wt: 407.78
InChI Key: TXGUJVPBBXLFAQ-UHFFFAOYSA-N
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Description

The compound contains a trifluoromethyl group (-CF3), a benzoyl group (C6H5CO-), and a dipyridopyrimidinone group. The trifluoromethyl group is a functional group in organic chemistry that has the formula -CF3. The benzoyl group is a functional group consisting of a phenyl group (C6H5) bonded to a carbonyl group (CO-). The dipyridopyrimidinone group is a heterocyclic compound containing two pyridine rings and a pyrimidinone ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the heterocyclic dipyridopyrimidinone group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups it contains. For example, the trifluoromethyl group is known to be quite electronegative, which could make the compound reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could affect its solubility and stability .

Scientific Research Applications

Synthesis and Derivative Studies

  • Design and Synthesis of Tricyclic Pyrimidines : This research involved the synthesis of tricyclic pyrimidines using cyclic amidine as a precursor, contributing to the development of complex pyrimidine structures (El‐Sayed, 2017).
  • Novel Synthesis Methods : Another study focused on the novel synthesis of 1,2,4-triazolo[4,3-a]pyrimidin-5-one derivatives, highlighting advancements in pyrimidine derivative synthesis (Hassaneen, Abdelhadi, & Abdallah, 2001).

Biological Activity Exploration

  • Biological Activity of Pyrazolo[3,4‐d]pyrimidine Derivatives : A study investigated the anti-inflammatory activity of 5-benzamido-pyrazolo[3,4‐d]pyrimidin-4‐one derivatives, revealing significant potential in pharmacology (Raffa et al., 2009).
  • Investigation of Antifolate Agents : Research on classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors provided insights into their potential as antitumor agents (Gangjee et al., 2008).

Antimicrobial and Antineoplastic Activities

  • Synthesis and Antimicrobial Activity : A study on the synthesis and antimicrobial activity of furo[3,2-e]imidazo[1,2-c]pyrimidines and furo[2,3-d]pyrimidines expanded the understanding of pyrimidine derivatives in antimicrobial applications (Bhuiyan et al., 2005).
  • Antineoplastic Activity of Benzimidazole Condensed Ring Systems : This research synthesized and tested benzimidazole-condensed ring systems, including 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives for antineoplastic activity (Abdel-Hafez, 2007).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, it would interact with biological targets in the body to exert its effects .

Future Directions

The future research directions would depend on the current knowledge and interest in this compound. It could involve studying its synthesis, properties, reactivity, or potential applications .

properties

IUPAC Name

13-chloro-5-[2-(trifluoromethyl)benzoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N3O2/c20-11-5-6-16-24-15-7-8-25(10-13(15)18(28)26(16)9-11)17(27)12-3-1-2-4-14(12)19(21,22)23/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGUJVPBBXLFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-2-(2-(trifluoromethyl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

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